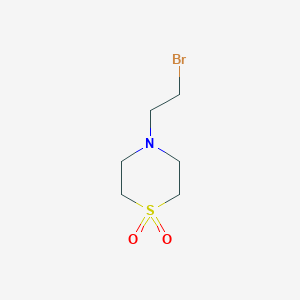
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H12BrNO2S and a molecular weight of 242.13 g/mol It is known for its unique structure, which includes a thiomorpholine ring substituted with a bromoethyl group and a dioxide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with a bromoethylating agent under controlled conditions. One common method includes the use of 2-bromoethanol as the bromoethylating agent, which reacts with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiomorpholine ring can be further oxidized to introduce additional functional groups.
Reduction Reactions: The dioxide functionality can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiomorpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to modifications that affect the function and activity of these biomolecules. The thiomorpholine ring and dioxide functionality also contribute to the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the bromoethyl and dioxide functionalities.
4-(2-Chloroethyl)thiomorpholine 1,1-dioxide: A similar compound with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)thiomorpholine 1,1-dioxide: A similar compound with an iodoethyl group instead of a bromoethyl group.
Uniqueness
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloroethyl and iodoethyl analogs. The bromoethyl group is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry .
Properties
Molecular Formula |
C6H12BrNO2S |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C6H12BrNO2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-6H2 |
InChI Key |
KSLHIPUHZCGRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















